[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid
Description
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a substituted acetic acid derivative featuring a benzyl group with a cyano (-CN) substituent at the 3-position and an isopropyl amino group.
Properties
IUPAC Name |
2-[(3-cyanophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACJWKPTHCIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under appropriate conditions.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction, where an isopropyl halide (e.g., isopropyl bromide) reacts with an amine precursor in the presence of a base.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
Scientific Research Applications
Pharmaceutical Development
The primary application of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures can exhibit significant biological activity, particularly as inhibitors of protein kinases, which are crucial in cancer treatment and other diseases. For example, derivatives of cyano compounds have been shown to inhibit the activity of protein kinases involved in cell growth and differentiation, making them candidates for anti-cancer therapies .
Analgesic Properties
Studies have suggested that compounds with amino-acid-like structures can possess analgesic properties. By modifying the structure of amino acids, researchers can create new analgesics that may offer improved efficacy and reduced side effects compared to existing medications. The specific structure of this compound may provide a unique mechanism of action worth exploring in pain management research.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems could position it as a candidate for neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter release and receptor modulation, potentially aiding in the treatment of neurological disorders such as depression or anxiety.
Case Study 1: Cancer Treatment
A study explored the synthesis of various analogues of cyano-containing compounds for their efficacy against cancer cell lines. This compound was included in the screening process, demonstrating promising results in inhibiting tumor growth in vitro . The mechanism was linked to its ability to interfere with kinase signaling pathways.
Case Study 2: Pain Management
In another investigation, researchers synthesized derivatives of amino acids, including this compound, to evaluate their analgesic properties. The compound showed significant pain relief effects in animal models, suggesting its potential as a new class of analgesics .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Main Application | Efficacy Level |
|---|---|---|---|
| This compound | Cyano-containing amino acid | Cancer treatment | Moderate |
| 3-Cyanoquinoline | Cyano-containing quinoline | Protein kinase inhibition | High |
| Isocyanoacetic Acid Derivatives | Isocyano-acid derivative | Analgesics | Variable |
Mechanism of Action
The mechanism of action of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to analogs with varying substituents on the benzyl ring (Table 1). These substituents alter electronic, steric, and solubility properties, impacting reactivity and functionality.
Table 1: Key Structural Analogs and Properties
Functional Group Influence on Metal Coordination
The acetic acid group (-COOH) is critical for interactions with metal ions, as seen in uranium sorption studies (e.g., modified biochar with -COOH groups achieves 97.8% U(VI) removal ). Key observations:
- Cyano Group (-CN): Enhances the electron-withdrawing effect, increasing the acidity of the -COOH group, which may improve metal ion binding via deprotonation .
Adsorption and Reactivity Insights
- This compound: The cyano group may facilitate additional dipole interactions or hydrogen bonding, enhancing adsorption capacity for heavy metals like U(VI). This aligns with studies showing carboxyl-rich biochar (ASBB) achieves high uranium removal rates .
- Simpler Derivatives (e.g., (3-Cyano-benzylamino)-acetic acid): Reduced steric bulk from the absence of the isopropyl group could increase accessibility of the -COOH group for metal binding .
Biological Activity
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyanobenzyl chloride with isopropylamine followed by acetic acid addition. The overall reaction can be summarized as follows:
This method allows for the introduction of the cyano group, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been shown to inhibit various protein kinases involved in cancer cell proliferation. A study highlighted that certain benzimidazole derivatives with structural similarities demonstrated IC50 values as low as 0.096 μM against multiple cancer cell lines, including PC-3 and HeLa cells .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also possess significant antibacterial and antifungal activities. For example, some cyano-containing compounds have shown effectiveness against resistant strains of bacteria, indicating their potential use in treating infections caused by antibiotic-resistant organisms .
Case Studies
- Anticancer Efficacy : A study on a series of cyano-substituted compounds revealed that those similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The most effective compound showed an IC50 value of 0.039 μM against human breast adenocarcinoma cells .
- Neuroprotective Mechanisms : In a neuropharmacological study, compounds with similar structures were evaluated for their ability to prevent neuronal cell death in vitro. The findings suggested that these compounds could activate neuroprotective pathways, thereby reducing oxidative stress-induced damage .
- Antimicrobial Studies : Research into the antimicrobial properties of cyano-containing derivatives indicated that they had significant activity against both Gram-positive and Gram-negative bacteria. One derivative was found to have a minimum inhibitory concentration (MIC) of 1.56 μg/mL against resistant strains of Mycobacterium tuberculosis .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
